molecular formula C13H19FN2O B3027087 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1233951-73-9

5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline

Cat. No.: B3027087
CAS No.: 1233951-73-9
M. Wt: 238.30
InChI Key: GWIBBCORHHLHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 g/mol . It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring and an aniline group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the reduction process.

    Solvent: Common solvents used in this reaction include ethanol or methanol.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyaniline: Similar structure but lacks the piperidine group.

    2-[(1-Methylpiperidin-4-yl)methoxy]aniline: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]benzene: Similar structure but lacks the aniline group.

Uniqueness

5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline is unique due to the presence of both the fluorine atom and the piperidine group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16-6-4-10(5-7-16)9-17-13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBBCORHHLHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206685
Record name 5-Fluoro-2-[(1-methyl-4-piperidinyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-73-9
Record name 5-Fluoro-2-[(1-methyl-4-piperidinyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[(1-methyl-4-piperidinyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.